molecular formula C19H18N2O2 B1613701 2-Cyano-2'-morpholinomethyl benzophenone CAS No. 898750-05-5

2-Cyano-2'-morpholinomethyl benzophenone

Cat. No.: B1613701
CAS No.: 898750-05-5
M. Wt: 306.4 g/mol
InChI Key: COFSHRSBGHBSOY-UHFFFAOYSA-N
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Description

2-Cyano-2’-morpholinomethyl benzophenone is a chemical compound that belongs to the class of benzophenone derivatives. It has the molecular formula C19H18N2O2 and a molecular weight of 306.36 g/mol . This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-2’-morpholinomethyl benzophenone typically involves the reaction of benzophenone with morpholine and a cyanating agent. One common method is the reaction of benzophenone with morpholine in the presence of a cyanating agent such as cyanogen bromide under controlled conditions . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of -5 to 5°C .

Industrial Production Methods

Industrial production of 2-Cyano-2’-morpholinomethyl benzophenone involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-2’-morpholinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Cyano-2’-morpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-2’-morpholinomethyl benzophenone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyano group and morpholinomethyl moiety make it a versatile compound for various applications, distinguishing it from other benzophenone derivatives .

Properties

IUPAC Name

2-[2-(morpholin-4-ylmethyl)benzoyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c20-13-15-5-1-3-7-17(15)19(22)18-8-4-2-6-16(18)14-21-9-11-23-12-10-21/h1-8H,9-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFSHRSBGHBSOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643526
Record name 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898750-05-5
Record name 2-{2-[(Morpholin-4-yl)methyl]benzoyl}benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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